molecular formula C9H6BrNO3 B2893952 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid CAS No. 2323028-70-0

4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B2893952
CAS No.: 2323028-70-0
M. Wt: 256.055
InChI Key: CQFAVMWQQDIEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6BrNO3. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable brominated carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

    2-Methylbenzoxazole: Lacks the bromine and carboxylic acid groups, resulting in different chemical properties and reactivity.

    4-Bromo-1,3-benzoxazole: Similar structure but without the methyl and carboxylic acid groups, affecting its applications and reactivity.

    2-Methyl-1,3-benzoxazole-6-carboxylic acid:

Uniqueness: 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer specific reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-11-8-6(10)2-5(9(12)13)3-7(8)14-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFAVMWQQDIEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.